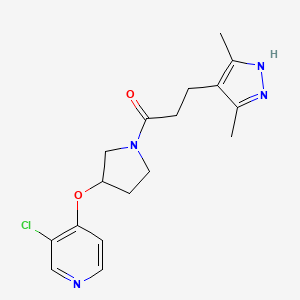
1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one is a useful research compound. Its molecular formula is C17H21ClN4O2 and its molecular weight is 348.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the reaction of 3-chloropyridine with pyrrolidine in the presence of a base to form the intermediate pyrrolidine derivative. This intermediate is then reacted with a pyrazole derivative under controlled conditions, including temperature and solvent, to yield the target compound.
Industrial Production Methods: Industrial production often involves large-scale reactions using optimized conditions to maximize yield and purity. Catalysts, solvents, and reaction parameters are meticulously controlled to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and substituents (e.g., halides). Reaction conditions such as temperature, pH, and solvent choice are crucial for desired outcomes.
Major Products Formed: Depending on the reaction type, products can range from oxidized or reduced forms of the compound to substituted derivatives with different functional groups.
Scientific Research Applications: This compound is extensively used in scientific research due to its versatility:
Chemistry: Employed as a building block in organic synthesis for creating complex molecules.
Biology: Studied for its potential bioactive properties, including enzyme inhibition and receptor modulation.
Medicine: Investigated for therapeutic applications, such as antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action: The mechanism of action involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering biological pathways and exerting its effects. For example, it might inhibit enzyme activity or modulate receptor functions, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds: Related compounds include those with chloropyridine, pyrrolidine, or pyrazole moieties.
Uniqueness: This compound stands out due to its unique combination of these three structures, providing distinct properties and reactivity compared to individual components or simpler analogs.
List of Similar Compounds: 3-chloropyridine, pyrrolidine, 3,5-dimethyl-1H-pyrazole.
So, how does that article hit you?
Properties
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-11-14(12(2)21-20-11)3-4-17(23)22-8-6-13(10-22)24-16-5-7-19-9-15(16)18/h5,7,9,13H,3-4,6,8,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDODNSRRGIQTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














